(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride
Description
(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic thiazolidinedione derivative characterized by a benzodioxol-substituted benzylidene moiety and an aminoethyl side chain. Its molecular formula is C₁₃H₁₃ClN₂O₄S, with a molecular weight of 328.77 g/mol . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H/b11-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMUSUWMAJUQO-ICSBZGNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of 2-aminoethylamine with a benzodioxole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are carefully monitored and controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., NO₂ in ): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., antimicrobial activity via protein binding).
- Electron-Donating Groups (e.g., OCH₃ in ) : Improve lipophilicity and membrane penetration, critical for intracellular targets like PPAR-γ or kinases.
- Heteroaromatic Rings (e.g., thienyl in ) : Promote selective binding to viral enzymes (e.g., HIV-1 RT) through π-stacking and hydrogen bonding.
- 1,3-Benzodioxole Moiety (Target Compound) : Offers metabolic resistance to oxidative degradation, extending half-life compared to analogues with simple phenyl groups .
Aminoethyl Side Chain
The 2-aminoethyl group in the target compound and analogues (e.g., ) enhances solubility and enables secondary interactions (e.g., hydrogen bonding) with biological targets. This modification differentiates these compounds from classical TZDs like Rosiglitazone, which lack aminoalkyl substituents .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : Hydrochloride salts (target compound, ) exhibit superior aqueous solubility compared to free bases.
- Target Selectivity : Trimethoxy derivatives () show stronger affinity for kinases, while thienyl derivatives () prioritize viral enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
